6-hydrazinylpyrimidine-4-carboxamide
Description
Properties
CAS No. |
2283190-21-4 |
|---|---|
Molecular Formula |
C5H7N5O |
Molecular Weight |
153.1 |
Origin of Product |
United States |
Preparation Methods
Biginelli-like Cyclization
A one-pot synthesis combines urea, ethyl acetoacetate, and hydrazine derivatives under acidic conditions to form the pyrimidine ring with pre-installed functional groups.
Procedure :
Ethyl acetoacetate, thiourea, and hydrazine hydrate are refluxed in ethanol with hydrochloric acid. The product is neutralized and recrystallized.
| Parameter | Value |
|---|---|
| Yield | 88% |
| Reaction Time | 8 hours |
| Solvent | Ethanol |
| Catalyst | HCl |
Carboxylic Acid to Carboxamide Conversion
Coupling Reactions
4-Carboxy-6-hydrazinylpyrimidine is converted to the carboxamide using peptide coupling reagents.
Procedure :
The carboxylic acid is activated with hydroxybenzotriazole (HOBt) and ethylcarbodiimide (EDC) in dimethylformamide (DMF). Ammonium chloride is added, and the mixture is stirred at room temperature.
| Parameter | Value |
|---|---|
| Yield | 89% |
| Coupling Agent | HOBt/EDC |
| Solvent | DMF |
| Reaction Time | 3 hours |
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance scalability, key steps (e.g., hydrazine substitution) are performed in continuous flow reactors, reducing reaction times by 40% while maintaining yields above 90%.
Solvent Recycling
Ethanol and DMF are recovered via distillation, reducing production costs by 25%.
Mechanistic Insights
Hydrazine Substitution Kinetics
The reaction follows second-order kinetics, with rate constants () of ) at 25°C.
Hydrolysis Pathways
Nitrile intermediates hydrolyze via a two-step mechanism:
Acidic conditions favor complete hydrolysis to carboxylic acids, while controlled basic conditions yield carboxamides.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
6-hydrazinylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where hydrazine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
6-hydrazinylpyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hydrazinylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 6-hydrazinylpyrimidine-4-carboxamide with analogous pyrimidine derivatives:
Research Findings and Limitations
- Biological Activity : While 6B () shows promise in kinase inhibition, the target compound’s pharmacological profile remains underexplored.
- Safety Data: Hydrazine derivatives like 2-amino-6-hydrazinyl-1H-pyrimidin-4-one require stringent handling protocols , suggesting similar precautions may apply to 6-hydrazinylpyrimidine-4-carboxamide despite lacking explicit SDS data.
Q & A
Q. What are the established synthetic routes for 6-hydrazinylpyrimidine-4-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves condensation reactions using 4-methoxybenzaldehyde and ethyl cyanoacetate in the presence of a base (e.g., KOH), followed by cyclization with guanidine to form the pyrimidine core . Key factors affecting yield include:
- Temperature control : Optimal cyclization occurs at 80–100°C.
- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency .
- Purification methods : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) achieves >95% purity .
Q. How can structural confirmation of 6-hydrazinylpyrimidine-4-carboxamide be methodologically validated?
Use a combination of:
- NMR spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks for the hydrazinyl group (δ 8.2–8.5 ppm) and pyrimidine ring protons (δ 7.1–7.3 ppm) .
- Mass spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight alignment with theoretical values .
- X-ray crystallography : Resolves spatial arrangement of substituents, particularly the carboxamide and hydrazinyl groups .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Anticancer screening : MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial testing : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) to assess target engagement .
Advanced Research Questions
Q. How can substituent modifications at the pyrimidine 4-position enhance target selectivity?
- Electron-withdrawing groups (e.g., -CF₃, -NO₂) improve binding to hydrophobic enzyme pockets (e.g., EGFR kinase) .
- Hydrogen-bond donors (e.g., -OH, -NH₂) enhance interactions with polar residues in active sites. Computational docking (AutoDock Vina) guides rational design .
- Steric effects : Bulky substituents (e.g., phenyl, cyclopropyl) reduce off-target binding but may lower solubility .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., higher efficacy in hematologic vs. solid tumor models) .
- Dose-response reevaluation : Use nonlinear regression (GraphPad Prism) to adjust for assay-specific EC₅₀ variability .
- Cell-line authentication : STR profiling to confirm absence of cross-contamination .
Q. How can reaction pathways be optimized for scalable synthesis without compromising purity?
- Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis of hydrazinyl group) .
- Catalyst screening : Pd/C or Ni catalysts for selective hydrogenation of intermediates .
- Quality control : In-line PAT tools (e.g., FTIR) monitor reaction progress in real time .
Q. What computational methods predict pharmacokinetic properties of derivatives?
- ADMET prediction : SwissADME or ADMETLab 2.0 estimate bioavailability, BBB permeability, and CYP450 interactions .
- MD simulations : GROMACS models assess stability of ligand-target complexes over 100 ns trajectories .
- QSAR modeling : Partial least squares regression correlates substituent descriptors (e.g., logP, PSA) with activity .
Data Contradiction & Mechanistic Analysis
Q. Why do some studies report cytotoxicity while others show no effect in identical cell lines?
Contradictions may arise from:
- Assay conditions : Varying serum concentrations (e.g., 5% FBS vs. 10% FBS) alter compound solubility .
- Metabolic activation : Liver S9 fraction inclusion in some assays generates reactive metabolites .
- Cell-cycle synchronization : Non-synchronized cells show heterogeneous responses .
Q. How to validate hypothesized mechanisms of action (e.g., ROS induction vs. DNA intercalation)?
- ROS detection : Use DCFH-DA fluorescence in flow cytometry .
- DNA-binding assays : Ethidium bromide displacement monitored via fluorescence quenching .
- Transcriptomic profiling : RNA-seq identifies differentially expressed genes post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
